ZC0101

Description

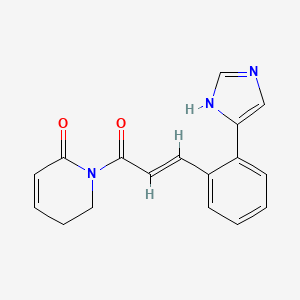

The compound 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one is a heterocyclic molecule featuring an imidazole ring linked to a phenyl group via a conjugated enoyl chain, fused to a 2,3-dihydropyridin-6-one moiety.

Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization . Validation of crystal structures, as discussed by Spek (2009), ensures accuracy in bond lengths, angles, and torsional parameters .

Propriétés

Formule moléculaire |

C17H15N3O2 |

|---|---|

Poids moléculaire |

293.32 g/mol |

Nom IUPAC |

1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one |

InChI |

InChI=1S/C17H15N3O2/c21-16-7-3-4-10-20(16)17(22)9-8-13-5-1-2-6-14(13)15-11-18-12-19-15/h1-3,5-9,11-12H,4,10H2,(H,18,19)/b9-8+ |

Clé InChI |

JJOMQKGDGWAVKI-CMDGGOBGSA-N |

SMILES isomérique |

C1CN(C(=O)C=C1)C(=O)/C=C/C2=CC=CC=C2C3=CN=CN3 |

SMILES canonique |

C1CN(C(=O)C=C1)C(=O)C=CC2=CC=CC=C2C3=CN=CN3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a dihydropyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Analyse Des Réactions Chimiques

[2 + 2] Photocycloaddition Reactions

The α,β-unsaturated ketone moiety enables participation in [2 + 2] photocycloadditions under UV irradiation. Key insights from enone reactivity ( ):

-

Triplet-State Reactivity : Direct excitation of the enone (λ = 300–350 nm) generates a triplet excited state (ππ*), leading to a 1,4-diradical intermediate upon interaction with alkenes. This pathway is stereoconvergent, allowing cis/trans isomerization of the alkene partner.

-

Regioselectivity : Electron-rich alkenes (e.g., vinyl ethers) favor head-to-tail (HT) adducts, while electron-deficient alkenes (e.g., acrylates) yield head-to-head (HH) products.

-

Stereochemical Outcomes : For intermolecular reactions, the cyclobutane ring typically adopts a cis-anti-cis configuration, influenced by steric effects of substituents (e.g., phenyl groups) .

Example Reaction :

Michael Addition and Conjugate Acceptors

The enone’s electrophilic β-carbon is susceptible to nucleophilic attack:

-

Nucleophiles : Thiols, amines, or stabilized enolates (e.g., malonates) undergo 1,4-addition. The imidazole’s NH group may act as a proton donor in acid-catalyzed conditions.

-

Coordination Chemistry : The imidazole nitrogen can coordinate metal ions (e.g., Cu(I)), potentially enabling asymmetric catalysis ( ).

Example Reaction :

Hydrolysis and Lactam Reactivity

The 2,3-dihydropyridin-6-one lactam undergoes hydrolysis under acidic/basic conditions:

-

Acidic Hydrolysis : Cleavage of the lactam to form a carboxylic acid derivative.

-

Basic Conditions : Ring opening to yield an amino acid intermediate, which may recyclize under thermal conditions ( ).

Example Pathway :

Imidazole-Specific Reactions

The 1H-imidazole-5-yl group participates in:

-

Electrophilic Substitution : Bromination or nitration at the C2/C4 positions under mild conditions.

-

Metal Coordination : Binding to transition metals (e.g., Cu, Fe) for catalytic applications, as seen in related pyridinone-imidazole hybrids ( ).

Synthetic Routes and Stability

Key Synthetic Steps :

-

Aldol Condensation : Coupling of 2-(1H-imidazol-5-yl)benzaldehyde with 2,3-dihydropyridin-6-one acetyl derivatives.

-

Heck Coupling : Formation of the (E)-propenoyl linker via palladium-catalyzed cross-coupling ( ).

Stability Considerations :

-

The E-configuration of the propenoyl group may isomerize under UV light or heat.

-

Oxidation sensitivity at the imidazole NH requires inert atmosphere handling ( ).

Biological and Pharmacological Relevance

While direct data on this compound is limited, structural analogs demonstrate:

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one exhibit diverse biological activities:

| Compound | Structure | Notable Activity |

|---|---|---|

| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | Structure | Antifungal |

| 4-(1H-Imidazol-1-yl)benzaldehyde | Structure | Antimicrobial |

| 3-[4-(1H-Imidazol-1-yl)phenyl]propanoic acid | Structure | Anti-inflammatory |

The presence of the imidazole moiety suggests potential pharmacological applications, particularly in targeting various biological pathways associated with diseases.

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Studies have indicated that similar chalcone derivatives possess antifungal properties, making them suitable for further exploration against pathogens like Aspergillus spp. and other fungi .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of related compounds, suggesting that 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one could be effective in treating inflammatory conditions by modulating immune responses.

Cancer Research

There is growing interest in the application of this compound in cancer therapy. The structural characteristics may allow for interactions with specific cellular targets involved in tumor growth and proliferation. Compounds with similar structures have shown efficacy in inhibiting cancer cell lines, warranting further investigation into their mechanisms of action .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of similar compounds:

- Antifungal Activity Study : A study demonstrated that derivatives of imidazole-bearing chalcones exhibited significant antifungal activity against Candida species, highlighting their potential as therapeutic agents .

- Anti-cancer Research : A series of novel compounds based on similar frameworks were tested for their ability to inhibit tumor growth in vitro. Results indicated promising activity against various cancer cell lines, suggesting that modifications to the structure could enhance potency .

- Inflammatory Disease Models : In animal models for inflammatory diseases, compounds related to 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one demonstrated reduced inflammatory markers and improved clinical outcomes .

Mécanisme D'action

The mechanism of action of 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the dihydropyridinone moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, making it a versatile tool in research.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The target compound shares structural motifs with (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d, ). Below is a comparative analysis:

Key Observations:

- Synthesis : Both compounds likely utilize transition-metal catalysis (e.g., Pd(OAc)₂) for forming α,β-unsaturated ketone linkages .

- Spectroscopy: Compound 6d’s IR data (1634 cm⁻¹) suggests a strong carbonyl stretch, a feature expected in the target compound’s enoyl group. NMR signals for aromatic protons (δ ~7.97 in 6d) may align with the target’s imidazole and phenyl protons .

- Crystallography : SHELXL’s robust refinement capabilities and ORTEP-3’s visualization are critical for resolving complex heterocyclic systems in both compounds.

Pharmacological and Physicochemical Properties

While direct data for the target compound is unavailable, structural analogs like 6d highlight trends:

- Solubility: The dihydropyridinone in the target may enhance aqueous solubility compared to 6d’s phthalazinone, which has bulkier substituents.

- Bioactivity : Imidazole and pyrimidine rings (in 6d) are common in kinase inhibitors or antifolates, suggesting the target compound could share similar mechanisms .

Challenges in Validation and Refinement

Both compounds require rigorous validation due to their conformational flexibility. Tools like PLATON (Spek, 2009) ensure correct assignment of hydrogen bonds and torsional angles, particularly for the enoyl chain and heterocycles .

Activité Biologique

The compound 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an imidazole moiety and a dihydropyridine core. The molecular formula is , and it features both aromatic and aliphatic components that contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antifungal Activity : Studies have shown that derivatives of imidazole compounds possess antifungal properties. For instance, related compounds have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .

- Antioxidant Properties : The antioxidant activity of imidazole derivatives is well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

- Antileishmanial Activity : Certain derivatives have been evaluated for their activity against Leishmania species, which cause leishmaniasis. The presence of the imidazole ring appears to enhance this activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Compounds with imidazole structures often act as inhibitors for various enzymes, including carbonic anhydrase (CA). Research has shown that specific substitutions on the imidazole ring can significantly enhance inhibitory effects against tumor-associated isoforms of CA, such as hCA IX and XII .

- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines. For example, it was tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines using MTT assays. The results indicated significant antiproliferative effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

Study 1: Antifungal and Antioxidant Activities

A study by Hussain et al. (2009) evaluated a series of imidazole derivatives for their antifungal and antioxidant activities. The results demonstrated that certain compounds exhibited substantial antifungal effects against Candida species and showed strong antioxidant capabilities through DPPH radical scavenging assays .

Study 2: Anticancer Activity

In a comparative study focusing on the anticancer potential of various imidazole derivatives, one compound was found to have an IC50 value of 2.3 µM against multiple cancer cell lines, indicating potent antiproliferative activity. This study highlighted the importance of structural modifications in enhancing biological efficacy .

Data Tables

| Activity Type | Compound Tested | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antifungal | Imidazole Derivative A | 15 µg/mL | Hussain et al., 2009 |

| Antioxidant | Imidazole Derivative B | EC50 = 25 µM | Hussain et al., 2009 |

| Anticancer | Compound C | IC50 = 2.3 µM | Congiu et al., 2021 |

Q & A

Q. What experimental controls are critical when comparing in vitro vs. in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.

- Cytotoxicity controls : Use primary cell lines to assess off-target effects.

- Metabolite screening : Identify phase I/II metabolites using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.